molecular formula C26H21BO2 B8117151 (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid

(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid

Cat. No.: B8117151
M. Wt: 376.3 g/mol
InChI Key: XSIVQWOJIOHPIZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,2,2-Triphenylvinyl)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes.

    Base: Potassium carbonate or sodium hydroxide.

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).

    Temperature: 80-100°C.

    Reaction Time: 12-24 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, borane derivatives, and various substituted aryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1,2,2-Triphenylvinyl)phenyl)boronic acid stands out due to its unique combination of boronic acid functionality and AIE properties. This makes it particularly valuable in applications requiring both reactivity and fluorescence, such as in the development of advanced materials and bioimaging agents .

Properties

IUPAC Name

[4-(1,2,2-triphenylethenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BO2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,28-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSIVQWOJIOHPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 250 mL two-necked round-bottom flask under nitrogen was slowly added n-butyllithium (1.6 M in hexane, 7.5 mL, 12 mmol) and a THF solution (80 mL) of 1-(4-bromophenyl)-1,2,2-triphenylethene (3) (4.11 g, 10 mmol) at −78° C. After stirring for 3 h, 2.4 mL of trimethylborate (20 mmol) was added into the reaction mixture. The mixture was warmed to room temperature and the reaction was terminated by adding hydrochloric acid (2 M, 10 mL) after 12 h. The mixture was then poured into water and extracted with dichloromethane. The organic layer was washed with water and dried over magnesium sulfate. After filtration and solvent evaporation, the residue was purified by silica-gel column chromatography using n-hexane/ethyl acetate as eluent. White solid of 4-(1,2,2-Triphenylvinyl)phenylboronic acid (4) was obtained in 70% yield (2.6 g). 1H NMR (300 MHz, CDCl3), δ (TMS, ppm): 7.88 (d, 2H, J=8.1 Hz), 7.13-7.00 (m, 17H), 4.49 (s, 1H). 13C NMR (75 MHz, CDCl3), δ (TMS, ppm): 148.9, 144.2, 144.1, 144.09, 142.4, 141.4, 135.6, 133.5, 132.0, 131.6, 128.4, 128.3, 127.4, 127.2. HRMS (TOF): m/e 376.2030 (M+, calcd 376.1635).
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
4.11 g
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

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